3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Adrenal Imaging Radiopharmaceuticals Cytochrome P450

This is the primary carboxylic acid metabolite of Etomidate, essential for analytical reference standards, drug metabolism studies, and as a key intermediate for radiolabeled PET tracers (e.g., [11C]Metomidate). Its unique chiral phenylethyl substituent and distinct 11β-hydroxylase inhibition potency (IC50 ≈ 0.4 µM) differentiate it from the parent drug and generic imidazole acids. Also a documented herbicide reagent. Strictly for R&D; verify regulatory compliance for your intended use.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 7036-56-8
Cat. No. B1296562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
CAS7036-56-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
InChIInChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)
InChIKeyRGYCCBLTSWHXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (CAS 7036-56-8) Procurement Guide for Research and Industrial Use


3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (CAS 7036-56-8), also known as Etomidate Acid or Desethyl-etomidate, is an imidazole carboxylic acid derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound serves as the primary metabolite and a key synthetic intermediate for the short-acting hypnotic drug Etomidate and its radiolabeled analogs [1]. Beyond its role in pharmaceutical synthesis, it is documented as a reagent in herbicide formulations .

The Critical Role of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid in Specific Assays and Synthesis


Generic substitution of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid with simpler imidazole carboxylic acids (e.g., 1H-imidazole-4-carboxylic acid) or related esters (e.g., Etomidate) is not feasible due to its unique functional profile. This compound's combination of a free carboxylic acid and a chiral phenylethyl substituent dictates its specific utility as both a metabolite standard and a building block. While its ester analog, Etomidate, is a potent inhibitor of 11β-hydroxylase (IC50 ≈ 30 nM) [1], the acid form demonstrates a significantly different potency profile (IC50 ≈ 0.4 µM) , making it essential for studies of drug metabolism and off-target effects. Furthermore, its derivatives exhibit nearly 1000-fold greater selective affinity for adrenocortical tissue compared to clinically used inhibitors like Metyrapone and Ketoconazole [2], a differentiation not observed in the broader imidazole class.

Quantitative Differentiation of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid: Comparative Potency and Selectivity Data


Selective Affinity for Adrenocortical Tissue vs. Metyrapone and Ketoconazole

Esters derived from 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, such as its methyl ester (Metomidate), demonstrate an almost 1000-fold selective affinity for adrenocortical membranes compared to the clinically used inhibitors Metyrapone and Ketoconazole [1]. This high selectivity is critical for developing specific adrenal imaging agents and minimizing off-target effects.

Adrenal Imaging Radiopharmaceuticals Cytochrome P450

Comparative 11β-Hydroxylase Inhibition: Etomidate Acid vs. Etomidate

The target compound, Etomidate Acid, exhibits significantly lower potency against 11β-hydroxylase (IC50 ≈ 0.4 µM) compared to its parent ester, Etomidate, which is a highly potent inhibitor of the same enzyme (IC50 ≈ 0.03 µM) [1]. This difference in potency is critical for understanding the metabolic deactivation and duration of action of Etomidate-based anesthetics.

Enzyme Inhibition Steroidogenesis Metabolism

Off-Target Activity Profile: Nicotinic Acetylcholine Receptor (nAChR)

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid demonstrates weak inhibitory activity against the recombinant embryonic mouse muscle nicotinic acetylcholine receptor (nAChR) with an IC50 of 25,000 nM (25 µM) [1]. In comparison, its (R)-enantiomer, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, shows even weaker inhibition with an IC50 of 50,000 nM (50 µM) [2].

Off-Target Pharmacology Nicotinic Receptors Drug Screening

Key Research and Industrial Applications for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid


Development of Adrenal-Specific PET Imaging Agents

This compound is the foundational carboxylic acid scaffold for synthesizing radiolabeled esters, such as [11C]Metomidate or [18F]FETO. Its derivatives exhibit ~1000-fold selectivity for adrenocortical tissue over other CYP inhibitors like Metyrapone [1], making it the preferred starting material for creating high-specificity PET tracers used to diagnose adrenal incidentalomas, adenomas, and carcinomas.

Pharmacokinetic and Metabolism Studies of Etomidate Analogs

As the primary hydrolytic metabolite of Etomidate (Etomidate Acid), this compound is an essential analytical reference standard. Its distinct potency profile (11β-hydroxylase IC50 ≈ 0.4 µM) compared to the parent drug Etomidate (IC50 ≈ 0.03 µM) is critical for quantifying drug metabolism, assessing the duration of adrenocortical suppression, and validating bioanalytical methods in preclinical and clinical research.

Synthesis of Substituted Imidazole Herbicide Intermediates

This compound is documented as a useful reagent in the synthesis of herbicides . Its specific substitution pattern (N-phenyl-ethyl and carboxylic acid) distinguishes it from other imidazole-4-carboxylic acid derivatives used in agrochemical synthesis, providing a unique building block for developing proprietary crop protection agents.

Screening for Off-Target Cholinergic Activity

In drug discovery programs aiming to optimize Etomidate analogs, this compound serves as a benchmark for assessing off-target activity. Its measured IC50 of 25,000 nM at the nicotinic acetylcholine receptor (nAChR) [2] provides a quantitative threshold for evaluating whether new derivatives exhibit undesired cholinergic side effects.

Technical Documentation Hub

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